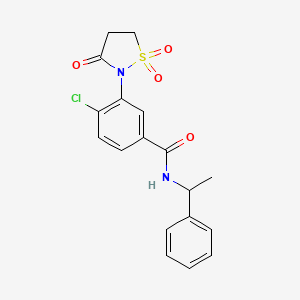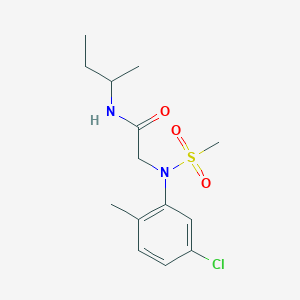
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide, also known as COTI-2, is a small molecule compound that has been studied for its potential anti-cancer properties. COTI-2 is a member of the thiosemicarbazone family of compounds and has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells.
Wirkmechanismus
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide works by binding to the core domain of mutant p53 proteins and disrupting their ability to interact with other proteins in the cell. This leads to the destabilization of mutant p53 proteins and their subsequent degradation by the cell's protein degradation machinery. The inhibition of mutant p53 activity by 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its high purity and yield, which makes it suitable for use in scientific research. In addition, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its specificity for mutant p53 proteins, which limits its potential use in cancers that do not have mutant p53 proteins.
Zukünftige Richtungen
For research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide include the development of more potent and selective derivatives of the compound. In addition, further studies are needed to determine the optimal dosing and administration of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide for cancer therapy. Finally, studies are needed to determine the potential use of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Synthesemethoden
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chloro-3-thiosemicarbazone benzamide. This intermediate product is then reacted with 1-phenylethylamine to form the final product, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide. The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to contribute to cancer progression and resistance to chemotherapy. By inhibiting the activity of mutant p53 proteins, 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has the potential to sensitize cancer cells to chemotherapy and improve patient outcomes.
Eigenschaften
IUPAC Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(13-5-3-2-4-6-13)20-18(23)14-7-8-15(19)16(11-14)21-17(22)9-10-26(21,24)25/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKUGULJWBXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)

![1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065219.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)
